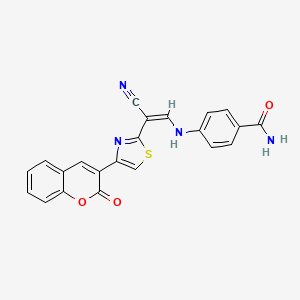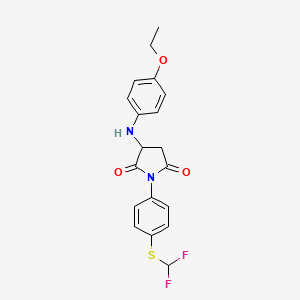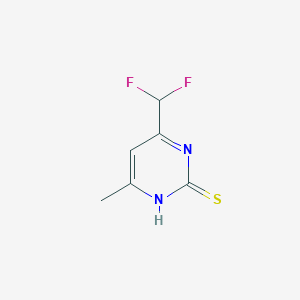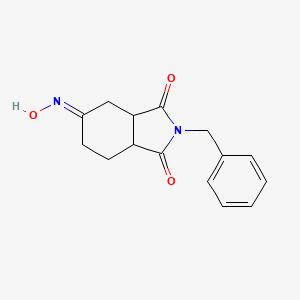
(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, closely related to the compound , have been investigated for their ability to act as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through Michael addition reactions, exhibiting changes in color and fluorescence that can be observed with the naked eye. This application is crucial in environmental monitoring and safety protocols to detect cyanide, a highly toxic substance (Wang et al., 2015).
Anticancer Agents
Some new fused and binary 1,3,4‐Thiadiazoles, incorporating the core structure of the target compound, have been synthesized and evaluated as potential anticancer agents. These compounds highlight the therapeutic potential of such molecular frameworks in developing treatments for various cancers (Hamama et al., 2013).
Antimicrobial Activity
Compounds featuring the chromen-3-yl thiazol-2-yl structure have been explored for their antimicrobial activities. Specifically, a derivative was synthesized and found to possess potent antimicrobial properties when incorporated into polyurethane coatings. This application demonstrates the compound's potential in creating antimicrobial surfaces, crucial for medical devices and hospital settings to prevent the spread of infections (El‐Wahab et al., 2014).
Photocatalytic Properties
Coordination polymers constructed from benzothiadiazole-functionalized bipyridines and V-shaped dicarboxylic acids have shown diverse topologies and photocatalytic properties. These materials, related to the chemical structure of interest, could be utilized in visible-light-driven photocatalytic degradation of pollutants, demonstrating their applicability in environmental remediation (Song et al., 2017).
Docking Studies for Breast Cancer
Chromeno[4,3-b]pyridine derivatives, related to the compound of interest, have been designed and synthesized for their potential use in treating breast cancer. Computational ADME, Lipinski's analysis, molecular docking, and binding energy studies have been conducted to evaluate their efficacy, demonstrating the compound's relevance in drug discovery and development for cancer treatment (Abd El Ghani et al., 2022).
Mecanismo De Acción
Coumarins
are a class of compounds that have been shown to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor effects .
Thiazines
, on the other hand, are a class of compounds that have been used for their antimicrobial activity, antitumor, antituberculosis, analgesic and anti-inflammatory, and antioxidant properties .
Propiedades
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c23-10-15(11-25-16-7-5-13(6-8-16)20(24)27)21-26-18(12-30-21)17-9-14-3-1-2-4-19(14)29-22(17)28/h1-9,11-12,25H,(H2,24,27)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVNUIEXJSBQB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC=C(C=C4)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)



![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)
![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

